molecular formula C15H20N2O6S B2648484 4-Methoxy-3-{[3-(2-oxopyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid CAS No. 725710-62-3

4-Methoxy-3-{[3-(2-oxopyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid

Cat. No.: B2648484
CAS No.: 725710-62-3
M. Wt: 356.39
InChI Key: FNYFEYANIYFLMU-UHFFFAOYSA-N
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Description

“4-Methoxy-3-{[3-(2-oxopyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid” is a synthetic compound with a molecular weight of 356.39 and a molecular formula of C15H20N2O6S . It is also known as MS-275 or entinostat, and it has been developed as a histone deacetylase (HDAC) inhibitor.


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H20N2O6S/c1-23-12-6-5-11(15(19)20)10-13(12)24(21,22)16-7-3-9-17-8-2-4-14(17)18/h5-6,10,16H,2-4,7-9H2,1H3,(H,19,20) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties, such as its melting point or solubility, were not available in the sources I found.

Scientific Research Applications

Enzyme Interaction Studies

Research on the interactions of substrates with purified enzyme systems, such as 4-methoxybenzoate O-demethylating enzyme from Pseudomonas putida, highlights the specificity of enzymes to para-substituted benzoic acid derivatives. This specificity suggests potential applications in biocatalysis and environmental bioremediation processes for related compounds, including the oxidation and demethylation of methoxybenzoic acids (Bernhardt et al., 1973).

Electrochemical Applications

The electrooxidation process of related sulfamyl benzoic derivatives to their corresponding benzoic acids, such as the conversion of 4-(Di-n-propylsulfamyl)toluene to 4-(Di-n-propylsulfamyl)benzoic acid, demonstrates the potential of these compounds in drug synthesis and electrochemical applications. This method provides a safer and more environmentally friendly approach to synthesizing pharmacologically active benzoic acids (Michman & Weiss, 1990).

Organic Synthesis and Drug Development

The synthesis and characterization of polyaniline doped by benzoic acid and its derivatives, including methoxybenzoic acid, showcase the role of these compounds in developing new materials with potential applications in electronics and drug delivery systems. The high conductivity and thermal stability of these polymers indicate their utility in advanced technological applications (Amarnath & Palaniappan, 2005).

Pharmaceutical Research

Studies on benzoic acid derivatives as hypoglycemic agents, such as the investigation of repaglinide and related compounds, underline the potential of these chemicals in developing new medications for diabetes treatment. The structure-activity relationships explored in these studies provide a foundation for designing more effective and selective therapeutic agents (Grell et al., 1998).

Mechanism of Action

As a histone deacetylase (HDAC) inhibitor, this compound likely works by interfering with the function of HDAC enzymes. These enzymes are involved in removing acetyl groups from histones, which are proteins that help package DNA in the cell nucleus. By inhibiting HDACs, this compound could affect gene expression in cells.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

Properties

IUPAC Name

4-methoxy-3-[3-(2-oxopyrrolidin-1-yl)propylsulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O6S/c1-23-12-6-5-11(15(19)20)10-13(12)24(21,22)16-7-3-9-17-8-2-4-14(17)18/h5-6,10,16H,2-4,7-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYFEYANIYFLMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NCCCN2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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